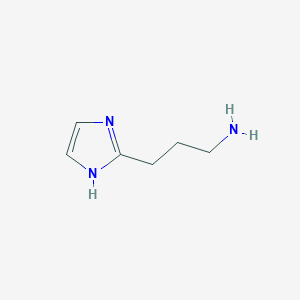

3-(1H-imidazol-2-YL)propan-1-amine

Vue d'ensemble

Description

3-(1H-Imidazol-2-YL)propan-1-amine is a compound with the chemical formula C6H11N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .

Synthesis Analysis

Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The absence of signals belonging to the NH2 group was the most important evidence of this reaction .Molecular Structure Analysis

The molecular weight of this compound is 125.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Signals for propyl carbons attached to nitrogen atoms were observed in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Physical and Chemical Properties Analysis

This compound has an exact mass of 125.10 . The elemental analysis shows that it contains 57.57% Carbon, 8.86% Hydrogen, and 33.57% Nitrogen .Applications De Recherche Scientifique

Synthèse de polymères sensibles au pH

« 3-(1H-imidazol-2-YL)propan-1-amine » est utilisé dans la synthèse de dérivés de polyaspartamide sensibles au pH. Ces dérivés sont essentiels pour créer des polymères qui réagissent aux changements de pH, ce qui peut être appliqué dans les systèmes d’administration de médicaments pour libérer les médicaments à des sites spécifiques dans le corps où le pH diffère de celui du sang .

Préparation de polymères amphiphiliques

Ce composé est également impliqué dans la préparation de polymères amphiphiliques sensibles au pH avec différents degrés de substitution d’octadécylamine. Ces polymères peuvent s’auto-assembler en micelles ou en vésicules, qui sont utiles pour la délivrance de médicaments hydrophobes .

Inhibition de la détection de quorum

En recherche médicale, les dérivés de « this compound » ont été étudiés pour leur potentiel à inhiber la détection de quorum chez les bactéries. Cela est important pour développer de nouvelles thérapies antimicrobiennes qui ciblent les voies de communication bactériennes plutôt que de tuer directement les bactéries, ce qui pourrait réduire le risque de développement de résistances .

Adsorption de CO2

Les composés contenant de l’imidazole se sont avérés prometteurs dans les technologies de capture du carbone. Ils peuvent être utilisés pour synthétiser des matériaux ayant de fortes capacités d’adsorption du CO2, ce qui est essentiel pour les applications environnementales telles que la réduction des émissions de gaz à effet de serre .

Synthèse de molécules fonctionnelles

Les cycles imidazole sont un motif structural courant dans les molécules fonctionnelles, y compris les produits pharmaceutiques et les produits agrochimiques. “this compound” peut être un précurseur dans la synthèse de ces molécules, contribuant à divers domaines tels que la chimie médicinale et la science des matériaux .

Développement de nouvelles méthodes de synthèse

La structure du composé permet une synthèse régiocontrôlée d’imidazoles substitués, ce qui est stratégiquement important pour créer de nouvelles molécules avec des propriétés spécifiques pour la recherche et les applications industrielles .

Fisher Sci - 1-(3-Aminopropyl)imidazole ACS Publications - Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based MDPI - Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl RSC Publishing - Recent advances in the synthesis of imidazoles

Mécanisme D'action

Target of Action

3-(1H-Imidazol-2-YL)propan-1-amine is an imidazole derivative . Imidazole derivatives have been found to interact with a wide range of targets, including various enzymes and receptors, due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby blocking specific biochemical pathways .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their interaction with various targets .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Action Environment

The properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors, which can in turn affect their action and efficacy .

Safety and Hazards

Orientations Futures

Imidazole derivatives have many applications in the fields of pharmacology and chemistry, and due to these properties, they are in the class of compounds that have been studied extensively . As a result of the researches, the molecules containing the imidazole group are antifungal, antibacterial , and more. Therefore, the future directions of 3-(1H-Imidazol-2-YL)propan-1-amine could be in the development of new drugs with these properties.

Analyse Biochimique

Biochemical Properties

3-(1H-Imidazol-2-YL)propan-1-amine plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound can interact with enzymes such as monoamine oxidase (MAO) and histidine decarboxylase. The interaction with MAO, for instance, can influence the breakdown of monoamines, which are vital neurotransmitters in the brain. Additionally, this compound can bind to histidine decarboxylase, affecting the production of histamine, a compound involved in immune responses and gastric acid secretion .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. It also affects gene expression by modulating transcription factors like NF-κB, which plays a role in inflammatory responses. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as protein kinases, which subsequently alter cellular functions. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro and in vivo has been observed to cause alterations in cellular functions, such as changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive functions. At high doses, it can cause toxic or adverse effects, including neurotoxicity and liver damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides. These interactions can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular tissues. The localization of this compound within cells can affect its activity and function, as it may concentrate in areas where it can interact with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect energy production, or to the nucleus, where it can modulate gene expression .

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOODJDSFSURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535020 | |

| Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41306-56-3 | |

| Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

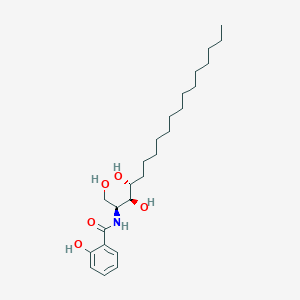

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)